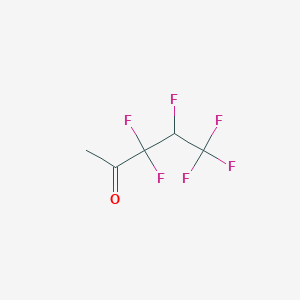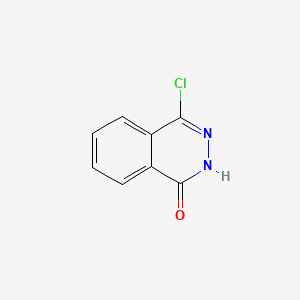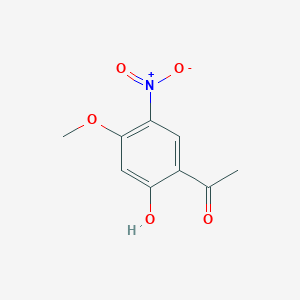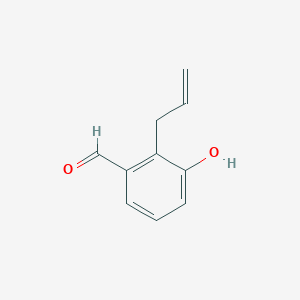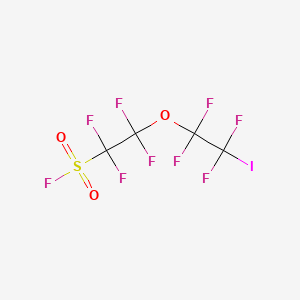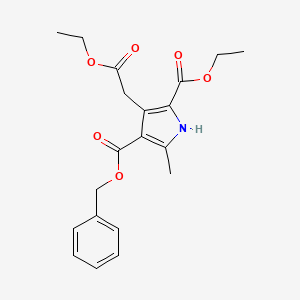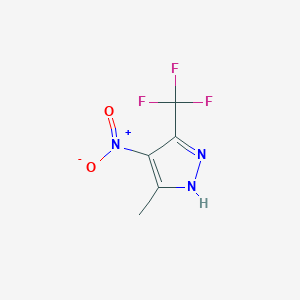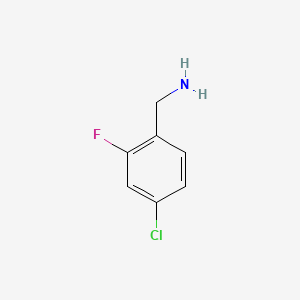
4-Chloro-2-fluorobenzylamine
概要
説明
4-Chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H7ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorobenzylamine typically involves the nucleophilic substitution of 4-chloro-2-fluorobenzyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2-fluorobenzyl chloride+NH3→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the synthesis process.
化学反応の分析
Types of Reactions: 4-Chloro-2-fluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the amine.
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
科学的研究の応用
4-Chloro-2-fluorobenzylamine is utilized in several scientific research domains:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism by which 4-Chloro-2-fluorobenzylamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
類似化合物との比較
2-Chloro-4-fluorobenzylamine: Similar structure but with different positional isomerism.
4-Chloro-2-fluorobenzyl chloride: Precursor in the synthesis of 4-Chloro-2-fluorobenzylamine.
4-Fluoro-2-chlorobenzylamine: Another positional isomer with distinct reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in fine-tuning the activity of synthesized compounds in various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in scientific and industrial fields.
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMMHGMIZYLHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369286 | |
| Record name | 4-Chloro-2-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-57-5 | |
| Record name | 4-Chloro-2-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloro-2-fluorobenzylamine Hydrochloride interact with mild steel to inhibit corrosion in HCl media?
A1: [] this compound Hydrochloride forms a protective film on the surface of mild steel. This film acts as a barrier, preventing the corrosive HCl solution from directly contacting the metal. The presence of chlorine, fluorine, and the amine group (H2N) in the molecule's structure contributes to its strong adsorption onto the metal surface. The study found that this adsorption process is primarily chemisorption, indicating a strong chemical bond between the inhibitor and the metal. [] This strong interaction leads to effective corrosion inhibition.
Q2: How does the effectiveness of this compound Hydrochloride as a corrosion inhibitor change with different concentrations and temperatures?
A2: The research demonstrates that the inhibition efficiency of this compound Hydrochloride increases with higher concentrations of the inhibitor. [] This suggests that a higher concentration leads to more molecules adsorbing onto the metal surface, providing a more robust protective barrier. Conversely, the efficiency decreases as the temperature rises. [] This is likely due to the increased kinetic energy at higher temperatures, which can weaken the bond between the inhibitor and the metal surface, making the protective film less effective.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




